Cytovaricin

NCI-60 F0F1-ATPase IC50

Researchers requiring a mid-potency mitochondrial ATPase inhibitor face a gap: oligomycin A causes acute toxicity in vivo, while apoptolidin yields weak signals. Cytovaricin fills this need with a 1 μM mean IC50 (NCI-60) and zero antibacterial activity. Ideal for dose-response studies, co-cultures, and antifungal screens. - Selectively inhibits Yoshida sarcoma cells; validated positive control. - No Gram-positive/negative activity; clean eukaryotic-specific tool. - X-ray structure confirmed; cymarose glycosylated scaffold for SAR.

Molecular Formula C47H80O16
Molecular Weight 901.1 g/mol
Cat. No. B15560835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytovaricin
Molecular FormulaC47H80O16
Molecular Weight901.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H80O16/c1-10-32(48)21-33-27(3)15-19-46(62-33)23-35-28(4)36(63-46)24-47(56)31(20-26(2)25-58-47)14-12-11-13-17-44(7,54)43(53)41(61-38-22-34(57-9)40(51)30(6)59-38)39(50)29(5)42(52)45(8,55)18-16-37(49)60-35/h12,14,16,18,26-36,38-43,48,50-56H,10-11,13,15,17,19-25H2,1-9H3/b14-12-,18-16+/t26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,38-,39+,40-,41+,42-,43-,44+,45-,46-,47-/m0/s1
InChIKeyNORZLTHXFWGSAT-AOCFWNEQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytovaricin for Yoshida Sarcoma and ATPase Research


Cytovaricin is a neutral, 22-membered spiroketal macrolide antibiotic [1] produced via fermentation of Streptomyces diastatochromogenes [2]. Its structure, established by X-ray crystallography [3], comprises a spiroketal-containing macrolide aglycone glycosylated with a cymarose sugar moiety [4]. Cytovaricin is recognized for its activity against Yoshida sarcoma cells and for inhibiting mitochondrial F0F1-ATPase [5].

Mitochondrial F0F1-ATPase inhibition studies
Yoshida sarcoma cell-model endpoint review
Spiroketal macrolide SAR scaffold for chemical probe studies

Why Macrolide Analogs Cannot Substitute Cytovaricin


Despite structural similarities among spiroketal macrolides like cytovaricin, oligomycin A, and ossamycin [1], their functional profiles diverge sharply. Direct comparative data show a 27-fold difference in mean IC50 values across the NCI-60 cell line panel [2], while cytovaricin uniquely lacks antibacterial activity against both Gram-positive and Gram-negative bacteria [3], a property that distinguishes it from many class members. Substitution with an analog would thus introduce either a shift in cellular potency or an unintended antimicrobial profile, compromising the specificity of downstream assays or target validation studies [4].

! Macrolide analogs (oligomycin A, ossamycin) may shift cytotoxicity potency by >20-fold, altering assay dynamic range.
! Unlike class members, cytovaricin lacks antibacterial activity; substituting may introduce unintended antimicrobial effects in co-culture models.
! ATPase target engagement does not guarantee equivalent cellular selectivity; apoptolidin shows marked apoptosis bias absent in cytovaricin.

Cytovaricin Differentiation Evidence


Intermediate NCI-60 Potency Relative to Oligomycin A

Cytovaricin inhibits mitochondrial F0F1-ATPase with an intermediate potency compared to structurally related macrolides. Its mean IC50 value across the NCI-60 human tumor cell line panel is 1 μM [1]. This is 3.7-fold less potent than oligomycin A (0.27 μM) but 18-fold more potent than apoptolidin (18 μM) [1]. Ossamycin, another close analog, has an IC50 of 0.8 μM [1].

NCI-60 Mean IC50
Head-to-head
Cytovaricin: 1 μM | Oligomycin A: 0.27 μM | Ossamycin: 0.8 μM | Apoptolidin: 18 μM
Supports intermediate cytotoxicity window selection
NCI-60 human tumor cell line panel; 60 cell lines across 9 cancer types
NCI-60 F0F1-ATPase IC50

Unique Antifungal Spectrum Without Antibacterial Activity

Cytovaricin exhibits a distinct antimicrobial profile: it lacks activity against both Gram-positive and Gram-negative bacteria but inhibits specific phytopathogenic fungi and algae [1]. The MIC values for Rhizoctonia solani and Diaporthe citri are both 2200 μg/mL [1]. At 250 μg/mL, it inhibits the growth of Chlorella vulgaris [1]. In contrast, oligomycin A is a potent inhibitor of Gram-positive bacteria and also affects fungi [2], while ossamycin is known for its antibacterial properties [3].

Antimicrobial Profile
Data to verify
No antibacterial activity; MIC 2200 μg/mL (R. solani, D. citri); inhibits C. vulgaris at 250 μg/mL
Supports antifungal-only studies without bacterial interference risk
Supplier-reported data; confirm under study-specific conditions
antifungal MIC selectivity

Shared ATPase Target, Divergent Cellular Activity

Both cytovaricin and apoptolidin inhibit the mitochondrial F0F1-ATPase, yet their cellular effects differ markedly. Apoptolidin is highly selective for inducing apoptosis in transformed cells [1], whereas cytovaricin's activity is more broadly cytotoxic [2]. In the NCI-60 panel, the mean IC50 for cytovaricin is 1 μM, while for apoptolidin it is 18 μM [2]. A semi-synthetic deglycosylated derivative of apoptolidin retains ATPase inhibition but loses cellular cytotoxicity [3], suggesting that the glycosylation pattern influences cellular activity—a feature that may also apply to cytovaricin given its unique cymarose sugar [4].

Cellular Selectivity vs. ATPase
Class-level inference
18-fold more potent than apoptolidin (1 μM vs 18 μM) but lacks selective apoptosis induction seen with apoptolidin
ATPase inhibition endpoint review with broader cytotoxicity context
Glycosylation pattern may influence cellular activity; deglycosylated analog data support class-level interpretation
mitochondrial ATPase apoptosis target validation

Cytovaricin Research and Industrial Applications


F0F1-ATPase Inhibition at Intermediate Potency

Cytovaricin (IC50 = 1 μM in NCI-60) offers a potency window between the highly potent oligomycin A (IC50 = 0.27 μM) and the weakly active apoptolidin (IC50 = 18 μM) [1]. This makes it ideal for experiments where oligomycin A's extreme potency would saturate the system or cause acute toxicity, while apoptolidin's low potency might yield insufficient signal. Examples include dose-response studies in primary cells, co-culture systems, or in vivo models where a moderate inhibitor is required to avoid rapid lethality [2].

Yoshida Sarcoma and Broad-Spectrum Cytotoxicity Screening

Cytovaricin is a validated positive control for Yoshida sarcoma cell inhibition assays [1]. Its broader cytotoxicity across the NCI-60 panel (mean IC50 = 1 μM) [2] supports its use as a reference compound in high-throughput screening campaigns aimed at identifying novel cytotoxic agents, particularly those targeting the mitochondrial ATP synthase complex [3].

Antifungal Research Without Antibacterial Interference

Cytovaricin's unique lack of antibacterial activity [1] allows it to be used in antifungal studies against Rhizoctonia solani and Diaporthe citri (MIC = 2200 μg/mL) [1] without confounding effects on bacterial contaminants. This is particularly valuable in agricultural antifungal screening programs or in studies of plant-microbe interactions where a clean eukaryotic-specific tool is required [2].

SAR Studies on Spiroketal Macrolides

As a well-characterized 22-membered spiroketal macrolide with a known X-ray crystal structure [1] and a completed total synthesis [2], cytovaricin serves as a key reference scaffold for SAR investigations within the spiroketal macrolide family (including ossamycin, oligomycin, and dunaimycin) [3]. Its unique glycosylation pattern (cymarose sugar) and biosynthetic origin [4] provide distinct chemical handles for medicinal chemistry optimization.

Application
Selection Property
Validation Focus
F0F1-ATPase inhibition dose-response studies
Intermediate cytotoxicity window context
Dose-response in primary cells or co-culture models
Yoshida sarcoma cell-model screening
Broad cytotoxicity panel response profile
Endpoint comparison with reference ATPase inhibitors
Antifungal screening studies
Reported absence of antibacterial activity
Eukaryotic-specific tool validation in co-culture or plant-microbe models
Spiroketal macrolide SAR investigations
Known X-ray structure and total synthesis
Medicinal chemistry optimization with glycosylation handles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytovaricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.